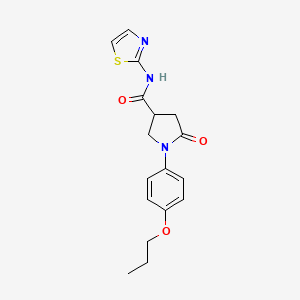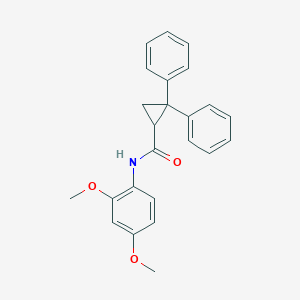
N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-3-phenyl-1-pyrrolidinecarboxamide
説明
Synthesis Analysis
The synthesis of heterocyclic compounds similar to N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-3-phenyl-1-pyrrolidinecarboxamide typically involves multi-step reactions that can include oxidative cyclization or the use of dual system catalysts for the formation of complex structures. For example, Faizi et al. (2018) describe the synthesis of organic salt involving oxidative cyclized products of related heterocyclic compounds, highlighting the use of mild reaction conditions and excellent yields as main features of their synthesis work (Faizi et al., 2018). Similarly, Alizadeh et al. (2014) reported the synthesis of derivatives through a three-component reaction using a dual system catalyst, emphasizing good yields and mild reaction conditions (Alizadeh et al., 2014).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is characterized by the presence of nitrogen atoms within their cyclic structures, contributing to their unique electronic and structural properties. For instance, Zhou et al. (2021) synthesized and characterized a novel compound, performing a detailed X-ray structural analysis and comparing it with DFT-computed structures, which demonstrated consistency between experimental and theoretical data (Zhou et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving heterocyclic compounds can be diverse, including recyclization, denitrocyclisation, and tandem reactions. Tretyakov and Maslivets (2020) explored the recyclization of pyrrolo[2,1-a][1,4]oxazinetriones under the action of o-phenylenediamine, leading to the formation of complex structures (Tretyakov & Maslivets, 2020). Zhou et al. (2011) described a copper-catalyzed tandem reaction for synthesizing pyrrolo[3,2-c]quinolin-4-ones, showcasing the efficiency of cyclic organocopper intermediates in constructing fused pyrrole structures (Zhou et al., 2011).
Physical Properties Analysis
The physical properties of heterocyclic compounds such as solubility, melting points, and crystalline forms can significantly impact their chemical behavior and application potential. Shishkina et al. (2018) investigated polymorphic modifications of a related heterocyclic compound, revealing differences in crystal packing and organization levels, which can influence the compound's physical properties (Shishkina et al., 2018).
特性
IUPAC Name |
N-(2,3-dipyridin-2-ylquinoxalin-6-yl)-3-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6O/c36-29(35-17-14-21(19-35)20-8-2-1-3-9-20)32-22-12-13-23-26(18-22)34-28(25-11-5-7-16-31-25)27(33-23)24-10-4-6-15-30-24/h1-13,15-16,18,21H,14,17,19H2,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHBZHPARCNNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=N5)C6=CC=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[allyl(methyl)amino]methyl}-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B4009514.png)

![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4009546.png)
![(2-furylmethyl){5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4009554.png)
![2-(allyloxy)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B4009564.png)

![1-[(4-methylphenyl)sulfonyl]-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B4009584.png)

![N-[1-(4-bromophenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4009602.png)
![N,2-dimethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4009615.png)

